molecular formula C18H27BrN4O3S B4245313 2-[4-(azepane-1-sulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide

2-[4-(azepane-1-sulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide

Cat. No.: B4245313
M. Wt: 459.4 g/mol
InChI Key: FOCFCSIKHRBERI-UHFFFAOYSA-N
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Description

2-[4-(azepane-1-sulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an azepane sulfonyl group and a bromophenyl acetamide moiety, making it a unique structure for research and industrial purposes.

Mechanism of Action

Mode of Action

Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target information, it’s challenging to accurately predict the biochemical pathways that this compound might affect. Further experimental studies are needed to elucidate its biochemical activity .

Pharmacokinetics

Some predictions can be made based on its chemical structure . The compound has a moderate logP value, suggesting it may have reasonable membrane permeability. It also has several hydrogen bond acceptors and one hydrogen bond donor, which could influence its solubility and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of experimental data .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict the exact impact of these factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(azepane-1-sulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group is introduced via sulfonylation reactions, where azepane is reacted with sulfonyl chlorides under basic conditions.

    Attachment of the Bromophenyl Acetamide Moiety: The final step involves the acylation of the piperazine ring with 4-bromophenyl acetic acid or its derivatives under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(azepane-1-sulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(azepane-1-sulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1-azepanylsulfonyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide
  • 2-[4-(1-azepanylsulfonyl)-1-piperazinyl]-N-(4-diethylaminophenyl)acetamide

Uniqueness

2-[4-(azepane-1-sulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN4O3S/c19-16-5-7-17(8-6-16)20-18(24)15-21-11-13-23(14-12-21)27(25,26)22-9-3-1-2-4-10-22/h5-8H,1-4,9-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCFCSIKHRBERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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